molecular formula C10H11FO2 B8713839 3-(5'-Fluoro-2'-methoxyphenyl)propionaldehyde

3-(5'-Fluoro-2'-methoxyphenyl)propionaldehyde

Cat. No.: B8713839
M. Wt: 182.19 g/mol
InChI Key: RRONQZXDHPPLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5'-Fluoro-2'-methoxyphenyl)propionaldehyde is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)propanal

InChI

InChI=1S/C10H11FO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

RRONQZXDHPPLJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl-3-(5′-fluoro-2′-methoxyphenyl)propionate (5.8 g, 25.7 mmol) in dry toluene (40 mL) under Ar was added DIBAL solution (1 M in toluene, 30 mL, 30 mmol) at −78° C. The reaction was stirred at this temperature for 2 h. Methanol (2 mL) was added to the reaction mixture and the reaction was allowed to warm to 0° C. The reaction mixture was then poured into a separatory funnel containing HCl solution (1 N, 150 mL). The organic function was extracted with ethyl acetate (3×100 mL) and the combined organic layers were washed with brine (80 mL) and dried over sodium sulfate. The crude product that was obtained after removal of the solvent in vacuo was purified by flash column chromatography (20% EtOAc in hexane, Rf=0.20) to give the product (3.1 g, 66%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
66%

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